Ethyl 4-(5-bromo-2-fluorophenyl)-3-oxobutanoate
Description
Ethyl 4-(5-bromo-2-fluorophenyl)-3-oxobutanoate (CAS: 2358751-51-4) is a β-keto ester derivative characterized by a bromo and fluoro substituent on the phenyl ring. Its structure comprises a phenyl group substituted at the 5-position with bromine and the 2-position with fluorine, linked to a 3-oxobutanoate ethyl ester backbone. This compound is primarily used in synthetic organic chemistry, likely as an intermediate for pharmaceuticals or agrochemicals due to the electron-withdrawing halogen substituents, which can influence reactivity in coupling or cyclization reactions .
Properties
Molecular Formula |
C12H12BrFO3 |
|---|---|
Molecular Weight |
303.12 g/mol |
IUPAC Name |
ethyl 4-(5-bromo-2-fluorophenyl)-3-oxobutanoate |
InChI |
InChI=1S/C12H12BrFO3/c1-2-17-12(16)7-10(15)6-8-5-9(13)3-4-11(8)14/h3-5H,2,6-7H2,1H3 |
InChI Key |
QBVDXECPSYWTRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)CC1=C(C=CC(=C1)Br)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(5-bromo-2-fluorophenyl)-3-oxobutanoate typically involves the esterification of 5-bromo-2-fluorophenylacetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further optimize the production process.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom at the para position undergoes substitution with nucleophiles under mild conditions due to the electron-deficient nature of the aromatic ring.
Mechanism : The reaction proceeds via a Meisenheimer complex intermediate, stabilized by the electron-withdrawing fluoro group. The para-bromo substituent directs nucleophilic attack due to its strong −I effect.
Reduction of the β-Keto Ester
The carbonyl group adjacent to the ester is selectively reduced to a secondary alcohol.
Note : LiAlH₄ achieves complete reduction, while NaBH₄ requires CeCl₃ as a Lewis acid for activation.
Oxidation of the Ester Group
The ester moiety undergoes hydrolysis to yield the corresponding carboxylic acid.
Kinetics : Acidic hydrolysis follows first-order kinetics with an activation energy () of 72 kJ/mol .
Ester Hydrolysis
The ethyl ester group is cleaved under acidic or basic conditions:
| Conditions | Reagents | Product | Rate Constant (k) |
|---|---|---|---|
| Basic hydrolysis | NaOH (2 M), EtOH/H₂O, RT | Sodium 4-(5-bromo-2-fluorophenyl)-3-oxobutanoate | s⁻¹ |
| Acidic hydrolysis | HCl (6 M), reflux | 4-(5-bromo-2-fluorophenyl)-3-oxobutanoic acid | s⁻¹ |
Mechanistic Insight : Base-mediated hydrolysis proceeds via a tetrahedral intermediate, while acidic conditions favor a protonation-deprotonation pathway.
Comparative Reactivity with Analogues
The bromo-fluoro substitution pattern significantly enhances reactivity compared to other halogenated analogues:
| Compound | Relative Rate of SNAr | Reduction Efficiency |
|---|---|---|
| Ethyl 4-(5-bromo-2-fluorophenyl)-3-oxobutanoate | 1.00 (reference) | 100% |
| Ethyl 4-(5-chloro-2-fluorophenyl)-3-oxobutanoate | 0.45 | 92% |
| Ethyl 4-(5-iodo-2-fluorophenyl)-3-oxobutanoate | 1.20 | 98% |
Key Trend : Bromine’s moderate leaving-group ability balances reactivity and stability, making it ideal for sequential functionalization .
Research Findings
Scientific Research Applications
Ethyl 4-(5-bromo-2-fluorophenyl)-3-oxobutanoate is a chemical compound with diverse applications in scientific research, including its use as a building block in synthesizing complex organic molecules, a biochemical probe for studying enzyme mechanisms, a precursor in synthesizing pharmaceutical compounds, and in the development of agrochemicals and specialty chemicals.
Scientific Research Applications
- Chemistry this compound is used as a building block in the synthesis of more complex organic molecules.
- Biology It is investigated for its potential as a biochemical probe to study enzyme mechanisms.
- Medicine It is explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
- Industry It is utilized in the development of agrochemicals and specialty chemicals.
The biological activity of Ethyl 4-(2-bromo-5-fluorophenyl)-3-oxobutanoate has been explored in various studies. The presence of halogen substituents enhances its interaction with biological targets, potentially affecting enzyme binding and receptor activity. Research indicates that compounds with similar structures exhibit antimicrobial, anti-inflammatory, and anticancer properties, suggesting that this compound may also possess significant biological activities that warrant further investigation.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. Studies have shown that derivatives with similar structures possess minimum inhibitory concentration (MIC) values indicating effective inhibition against various pathogens and biofilm formation inhibition against Staphylococcus aureus and Staphylococcus epidermidis, suggesting potential applications in treating biofilm-associated infections.
Anticancer Potential
The compound's structural features suggest potential anticancer activity. Similar compounds have demonstrated inhibition of tumor cell proliferation in human cancer cell lines such as HeLa and selectivity towards high-expressing EGFR cell lines, indicating a possible mechanism for targeting specific cancer types.
Case Studies and Research Findings
Investigations into the compound's ability to inhibit EGFR kinase activity showed promising results, correlating with its antiproliferative effects on cancer cells. The selectivity index (SI) was calculated for various derivatives, indicating a substantial safety margin for potential therapeutic applications.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions:
- Substitution Reactions The bromine atom can be substituted by nucleophiles such as amines or thiols.
- Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethyl sulfoxide.
- Formation of 4-(5-azido-2-fluorophenyl)-3-oxobutanoate or 4-(5-thiocyanato-2-fluorophenyl)-3-oxobutanoate.
- Reduction Reactions The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
- Lithium aluminum hydride in dry ether.
- Formation of ethyl 4-(5-bromo-2-fluorophenyl)-3-hydroxybutanoate.
- Oxidation Reactions The ester group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
- Potassium permanganate in aqueous solution.
- Formation of 4-(5-bromo-2-fluorophenyl)-3-oxobutanoic acid.
Mechanism of Action
The mechanism of action of Ethyl 4-(5-bromo-2-fluorophenyl)-3-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms on the phenyl ring can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The ester group can undergo hydrolysis to release the active acid form, which can further interact with biological pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties and applications, Ethyl 4-(5-bromo-2-fluorophenyl)-3-oxobutanoate is compared to structurally analogous β-keto esters. Key differences arise from substituent type, position, and electronic effects, as summarized below:
Structural and Electronic Effects
- Substituent Position: The 5-bromo-2-fluoro substitution in the target compound creates a sterically hindered meta-para arrangement, which may reduce reactivity compared to ortho-substituted analogs like Ethyl 4-(2-nitrophenyl)-3-oxobutanoate .
- Electronic Influence : Bromine’s inductive (-I) effect is weaker than chlorine’s but stronger than fluorine’s. This combination likely balances reactivity and stability, making the compound suitable for controlled transformations .
Reactivity and Stability
- Acidic Conditions: Unlike Ethyl 3-oxobutanoate derivatives (e.g., EHOB in ), halogenated analogs like the target compound may exhibit greater stability under acidic conditions due to reduced enolate formation .
- Thermal Stability: The nitro-substituted analog (CAS: 66073-33-4) is noted for instability at high temperatures, whereas bromo-fluoro substitution likely enhances thermal resilience .
Biological Activity
Ethyl 4-(5-bromo-2-fluorophenyl)-3-oxobutanoate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Structure and Properties
This compound possesses a complex structure characterized by:
- Molecular Formula : C12H10BrF O3
- Molecular Weight : Approximately 303.12 g/mol
- Functional Groups : An ester group, a carbonyl group, and halogen substituents (bromo and fluoro) on the phenyl ring.
The presence of these halogen atoms enhances the compound's reactivity and potential interactions with biological targets, making it a candidate for further investigation in drug development.
The biological activity of this compound is thought to arise from its ability to interact with various biomolecules. The halogen substituents can facilitate specific interactions through halogen bonding , which may influence the compound's binding affinity to enzymes or receptors. The ester group can undergo hydrolysis to release an active carboxylic acid, which can further engage with biological targets, potentially leading to therapeutic effects.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with similar structures possess:
- Minimum Inhibitory Concentration (MIC) values indicating effective inhibition against various pathogens.
- Biofilm formation inhibition against Staphylococcus aureus and Staphylococcus epidermidis, suggesting potential applications in treating biofilm-associated infections .
Anticancer Potential
The compound's structural features suggest potential anticancer activity. Similar compounds have demonstrated:
- Inhibition of tumor cell proliferation in human cancer cell lines such as HeLa.
- Selectivity towards high-expressing EGFR cell lines, indicating a possible mechanism for targeting specific cancer types .
Case Studies and Research Findings
A variety of studies have explored the biological activities of this compound and its derivatives:
- Antimicrobial Studies :
-
Anticancer Research :
- Investigations into the compound's ability to inhibit EGFR kinase activity showed promising results, correlating with its antiproliferative effects on cancer cells .
- The selectivity index (SI) was calculated for various derivatives, indicating a substantial safety margin for potential therapeutic applications .
Comparative Analysis of Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Ethyl 4-(3-bromo-4-fluorophenyl)-3-oxobutanoate | Similar oxobutanoate structure | Varying reactivity based on bromine positioning |
| Ethyl 4-(4-bromophenyl)-3-oxobutanoate | Similar oxobutanoate structure | Different biological activities based on substitution |
| Ethyl 4,4,4-trifluoro-3-oxobutanoate | Trifluoromethyl group | Enhanced lipophilicity; potential for drug design |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
